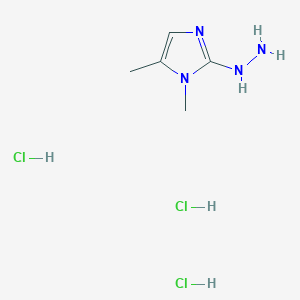

2-Hydrazino-1,5-dimethyl-1h-imidazole

Description

Significance of the Imidazole (B134444) Heterocycle in Contemporary Chemical Research

The imidazole ring, a five-membered heterocycle containing two non-adjacent nitrogen atoms, is a cornerstone of modern chemical and biological science. researchgate.netresearchgate.net First synthesized by Heinrich Debus in 1858, its unique properties have led to its incorporation into a multitude of biologically significant molecules and pharmaceutical agents. researchgate.netrsc.org

The imidazole moiety is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. Its presence is crucial in natural products like the amino acid histidine, which plays a vital role in enzyme catalysis and protein structure, and its derivative, histamine, a key mediator in immune responses. srce.hrgoogle.com The scaffold's ability to engage in hydrogen bonding and its water-solubility contribute to the favorable pharmacokinetic properties of many imidazole-containing drugs. prepchem.comresearchgate.net Consequently, imidazole derivatives are integral to a wide array of therapeutics, including antifungal agents, antibiotics, and anticancer drugs. srce.hrprepchem.com Beyond pharmaceuticals, imidazoles are used as ligands in catalysis, as ionic liquids, and in the synthesis of stable carbenes, highlighting their versatility in materials science and organic synthesis. srce.hrlibretexts.org

Fundamental Structural Features and Electronic Characteristics of Imidazole-Based Systems

The imidazole ring is a planar, aromatic heterocycle with the chemical formula C₃H₄N₂. google.com Its aromaticity is conferred by a cyclic, conjugated system of six π-electrons, which satisfies Hückel's rule. google.com This electron delocalization contributes to the ring's significant stability. libretexts.org

A key feature of imidazole is its amphoteric nature; it can act as both an acid and a base. rsc.orgsrce.hr One nitrogen atom is 'pyrrole-like', with its lone pair contributing to the aromatic sextet, and is weakly acidic (the pKa of imidazole is ~14.5). srce.hrgoogle.com The other nitrogen is 'pyridine-like', with its lone pair located in the plane of the ring and available for protonation, making it basic (the pKa of the conjugate acid is ~7.0). srce.hrgoogle.com This basicity is approximately sixty times greater than that of pyridine. srce.hr This dual reactivity allows imidazole to participate in a wide range of chemical interactions and is fundamental to its role in biological systems, such as proton transfer in enzyme active sites. google.com

Electrophilic substitution reactions are common on the imidazole ring, while nucleophilic substitutions typically require the presence of electron-withdrawing groups. acs.org The C2 position, located between the two nitrogen atoms, is particularly susceptible to nucleophilic attack if the ring is activated. acs.org

Table 1: General Properties of the Imidazole Scaffold

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | C₃H₄N₂ | srce.hr |

| Molar Mass | 68.077 g/mol | srce.hr |

| Appearance | White or pale yellow solid | srce.hr |

| Nature | Aromatic, Heterocyclic | google.com |

| Acidity (pKa) | 14.5 | srce.hr |

| Basicity (pKa of conjugate acid) | ~7.0 | srce.hr |

| Solubility | Soluble in water and polar solvents | srce.hrgoogle.com |

| Dipole Moment | ~3.61 D | rsc.org |

Note: This interactive table allows for sorting and filtering of the data.

Contextualization of 2-Hydrazino-1,5-dimethyl-1H-imidazole within the Broader Imidazole Class

This compound is a specific derivative of the imidazole scaffold. While detailed research findings on this particular compound are not widely available in prominent literature, its structure allows for an informed discussion of its expected chemical character based on its constituent parts.

The core of the molecule is a 1,5-dimethyl-1H-imidazole ring. The NIST Chemistry WebBook provides data for 1,5-dimethylimidazole, noting its molecular formula as C5H8N2 and a boiling point of 494.2 K (221.05 °C). nist.gov The methylation at the N1 and C5 positions alters the electronic properties and steric environment compared to the parent imidazole ring, but the fundamental heterocyclic nature remains.

The key functional group is the hydrazino (-NHNH₂) substituent at the C2 position. The C2 position of an imidazole ring is known to be susceptible to nucleophilic substitution. acs.org The synthesis of related 2-hydrazino-heterocycles, such as 2-hydrazinyl-1H-benzo[d]imidazole, often involves the reaction of a suitable precursor (like a 2-thiol or 2-chloro derivative) with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov It is plausible that this compound could be synthesized via a similar pathway from a 2-substituted-1,5-dimethylimidazole precursor.

Hydrazine and its derivatives are well-known nucleophiles. acs.org The presence of the hydrazino group imparts significant nucleophilic character to the molecule. This group can readily react with electrophiles like aldehydes and ketones to form hydrazones, a transformation utilized in various chemical syntheses. libretexts.org The hydrazino moiety itself contains two nitrogen atoms with lone pairs, making it a bidentate ligand capable of forming complexes with metal ions. The synthesis of a platinum complex with the related 2-hydrazino-4,5-dihydro-1H-imidazole demonstrates this capability. prepchem.com

Therefore, this compound is best understood as a bifunctional molecule. It possesses the stable, aromatic core of a substituted imidazole, which provides a specific steric and electronic framework. This is augmented by the highly reactive and nucleophilic hydrazino group, which serves as a handle for further chemical transformations, such as the formation of hydrazones or the synthesis of larger, more complex heterocyclic systems. researchgate.net

Table 2: Constituent Functional Groups and Their Properties

| Compound/Functional Group | Key Chemical Feature | Common Reactions | Reference |

|---|---|---|---|

| 1,5-Dimethyl-1H-imidazole | Substituted aromatic heterocycle | Serves as a stable core/scaffold | nist.gov |

| Hydrazine (-NHNH₂) | Strong nucleophile, weak base | Condensation with carbonyls (forms hydrazones), acylation, alkylation | libretexts.orgacs.org |

Note: This interactive table allows for sorting and filtering of the data.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13Cl3N4 |

|---|---|

Molecular Weight |

235.5 g/mol |

IUPAC Name |

(1,5-dimethylimidazol-2-yl)hydrazine;trihydrochloride |

InChI |

InChI=1S/C5H10N4.3ClH/c1-4-3-7-5(8-6)9(4)2;;;/h3H,6H2,1-2H3,(H,7,8);3*1H |

InChI Key |

ZZRFCYUUNBFBPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1C)NN.Cl.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazino 1,5 Dimethyl 1h Imidazole and Analogous Hydrazino Imidazoles

Classical Approaches to Imidazole (B134444) Core Formation

Traditional methods for constructing the imidazole ring have been foundational in heterocyclic chemistry. These reactions, often named after their discoverers, provide robust, albeit sometimes harsh, conditions for creating the imidazole core, which can then be further functionalized.

The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that classically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form an imidazole. handwiki.orgwikipedia.org This method is a cornerstone of imidazole synthesis and is used commercially for the production of several imidazole compounds. handwiki.orgscribd.com

The reaction mechanism is thought to occur in two primary stages. First, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. This intermediate then condenses with an aldehyde to form the final imidazole ring. handwiki.orgscribd.com A significant adaptation of this reaction involves substituting one equivalent of ammonia with a primary amine, which results in the formation of N-substituted imidazoles. handwiki.orgwikipedia.org

For the synthesis of a 1,5-dimethyl substituted imidazole core, as seen in the target molecule, one could envision a pathway starting with a 1,2-dicarbonyl like 2,3-butanedione, an appropriate aldehyde, and a source of the N-1 methyl group, potentially by using methylamine (B109427) instead of ammonia. The introduction of the hydrazino group at the C-2 position would likely be a subsequent functionalization step, as the classical Debus-Radziszewski reaction typically uses an aldehyde to form the C-2 position of the imidazole ring.

Key Features of the Debus-Radziszewski Reaction:

| Feature | Description |

|---|---|

| Reactants | 1,2-dicarbonyl compound, aldehyde, ammonia (or primary amine) wikipedia.org |

| Product | Substituted imidazole handwiki.org |

| Type | Multicomponent reaction handwiki.orgscribd.com |

| Adaptation | Use of a primary amine in place of ammonia to yield N-substituted imidazoles wikipedia.org |

Another classical route to imidazoles involves the dehydrogenation, or oxidation, of an imidazoline (B1206853) (a dihydro-imidazole) precursor. This method provides a pathway to the aromatic imidazole ring from a more saturated heterocyclic system. A variety of reagents can be employed for this transformation. For instance, barium manganate (B1198562) has been reported as a milder reagent for converting imidazolines to imidazoles, particularly in the presence of sulfur. wjpsonline.com This approach was used to synthesize 2-substituted imidazoles from imidazolines that were themselves derived from alkyl nitriles and 1,2-ethanediamine. wjpsonline.com

To synthesize a 2-hydrazino-imidazole analog via this route, one could start with the corresponding 2-hydrazino-imidazoline. For example, the synthesis of 4,5-dihydro-2-(2-methylhydrazino)-1H-imidazole has been achieved by reacting 2-methylthioimidazoline with methyl hydrazine (B178648). prepchem.com The subsequent dehydrogenation of this imidazoline would yield the desired aromatic imidazole.

The Marckwald synthesis is a well-established method for preparing 2-mercaptoimidazoles. wjpsonline.com The reaction typically involves the condensation of an α-amino ketone or α-amino aldehyde with potassium thiocyanate (B1210189) or an alkyl isothiocyanate. wjpsonline.comirjmets.com The resulting 2-thiol substituted imidazole can then undergo sulfur extrusion through various oxidative methods to yield the final imidazole product. wjpsonline.com

This pathway is particularly relevant for the synthesis of 2-substituted imidazoles. For a 2-hydrazino analog, a potential strategy would involve synthesizing the 2-mercaptoimidazole (B184291) intermediate via the Marckwald reaction and then displacing the thiol group with hydrazine hydrate (B1144303). The synthesis of 2-hydrazinyl-1H-benzo[d]imidazole, for instance, has been accomplished by refluxing the corresponding 2-mercaptobenzimidazole (B194830) with hydrazine hydrate. A similar displacement or a related multi-step conversion could be envisioned for non-benzofused imidazoles.

Advanced Catalytic Strategies for Imidazole Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of imidazole derivatives has benefited greatly from the development of advanced catalytic systems, which offer milder reaction conditions and greater functional group tolerance. tandfonline.comresearchgate.net

Transition metals are powerful catalysts for a wide array of organic transformations, including the synthesis of heterocyclic compounds like imidazoles. nih.gov Metals such as copper (Cu), rhodium (Rh), nickel (Ni), and zinc (Zn) have been employed in various catalytic cycles. nih.govrsc.orgbeilstein-journals.org

Copper Catalysis: Copper catalysts, including copper salts (e.g., CuI), complexes, and nanoparticles, are widely used. beilstein-journals.org They have been shown to be effective in multicomponent reactions for synthesizing imidazoles and their fused analogs. beilstein-journals.org

Nickel Catalysis: Nickel-catalyzed cross-coupling reactions have been developed for the C-H arylation and alkenylation of imidazoles, allowing for direct functionalization of the imidazole core. researchgate.net Lewis acid transition metal catalysts, including nickel salts, have also been shown to catalyze the formation of 1,2,4,5-tetrazines directly from nitriles and hydrazine, a reaction that proceeds through an amidrazone intermediate, showcasing the utility of such catalysts in activating nitriles for nucleophilic attack by hydrazine. nih.gov

Rhodium Catalysis: Rhodium catalysts are known for their ability to facilitate C-H bond activation and heterocyclic alkylation and arylation with high functional group compatibility. nih.govbeilstein-journals.org

Zinc Catalysis: Zinc-based heterogeneous catalysts, such as ZnFe2O4 nanoparticles, have been used to synthesize tetrasubstituted imidazoles from aldehydes, diketones, and amines. rsc.org The proposed mechanism involves the iron acting as a Lewis acid to activate the carbonyl group. rsc.org

These catalytic systems are primarily used for the construction and functionalization of the imidazole ring. The introduction of a hydrazino group could be achieved either by incorporating a hydrazine-containing building block in a multicomponent reaction or by post-synthetic functionalization of the catalytically-formed imidazole ring.

In a move towards more sustainable and "green" chemistry, organocatalysis and heterogeneous catalysis have emerged as powerful alternatives to traditional metal-based systems.

Organocatalysis: Organocatalysis uses small organic molecules to accelerate chemical reactions. A one-pot synthesis of substituted imidazoles has been described using a thiazolium-based organocatalyst. nih.gov This methodology involves the catalyst-mediated addition of an aldehyde to an acyl imine, which generates an α-ketoamide in situ, followed by cyclization to the imidazole. nih.gov Citric acid has also been employed as an eco-friendly catalyst for the condensation of 2-hydrazinobenzimidazole with various aldehydes and ketones to form hydrazones. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, thermal stability, and recyclability. tandfonline.comresearchgate.net Various solid-supported catalysts have been developed for imidazole synthesis. tandfonline.com Examples include:

ZnFe2O4 nanoparticles: Used as a magnetically recoverable solid catalyst for the one-pot synthesis of tetrasubstituted imidazoles. rsc.orgtandfonline.com

ZrO2-Al2O3: A reusable heterogeneous catalyst for the three-component synthesis of 2,4,5-trisubstituted imidazoles. tandfonline.com

Nickel chloride on acidic alumina (B75360) (NiCl2·6H2O/Al2O3): Employed for preparing 2,4,5-trisubstituted imidazoles from benzil, ammonium (B1175870) acetate (B1210297), and aromatic aldehydes. tandfonline.com

These advanced catalytic systems provide a versatile toolbox for constructing a wide range of substituted imidazoles. While direct catalytic routes to 2-hydrazino-imidazoles are not extensively documented, the principles of these catalytic reactions could be adapted for the synthesis of such molecules, offering milder and more efficient alternatives to classical methods.

Examples of Heterogeneous Catalysts for Imidazole Synthesis

| Catalyst | Reactants | Product | Key Features | Reference |

| ZnFe2O4 nanoparticles | Benzil, aromatic aldehydes, amines, ammonium acetate | 1,2,4,5-tetrasubstituted imidazoles | Magnetically recoverable, reusable | tandfonline.com |

| ZrO2-Al2O3 | Benzil, aldehydes, ammonium acetate | 2,4,5-trisubstituted imidazoles | Reusable, high yields | tandfonline.com |

| NiCl2·6H2O/Al2O3 | Benzil, ammonium acetate, aromatic aldehydes | 2,4,5-trisubstituted imidazoles | Efficient in ethanol | tandfonline.com |

| Fe3O4–polyethylene glycol–copper | Benzil, aldehydes, NH4OAc, aromatic amines | Multisubstituted imidazoles | Reusable, solvent-free conditions | tandfonline.com |

Microwave and Ultrasonic Assisted Syntheses

Modern synthetic chemistry increasingly employs microwave (MW) and ultrasonic (US) irradiation to accelerate reactions, increase yields, and promote greener chemical processes. rasayanjournal.co.innih.gov These energy sources have been effectively applied to the synthesis of imidazole derivatives, offering significant advantages over conventional heating methods, such as shorter reaction times, cleaner reactions, and easier manipulation. rasayanjournal.co.innih.gov

Ultrasonic irradiation, a green and efficient technique, has been successfully used to synthesize various heterocyclic compounds, including hybrid quinoline-imidazole derivatives. nih.gov The benefits of this approach include outstanding reductions in reaction time and energy consumption, making it an environmentally friendly method. nih.gov For example, one-pot, three-component syntheses of 2,4,5-trisubstituted imidazoles have been achieved in high yields (up to 97%) using Fe₃O₄ magnetic nanoparticles as a catalyst under ultrasonic irradiation. nih.gov Another ultrasound-assisted method uses modified hollow magnetite spheres as a catalyst, also affording trisubstituted imidazoles in excellent yields (92-99%). nih.gov

Microwave-assisted synthesis is another powerful tool for constructing the imidazole core. rasayanjournal.co.inresearchgate.net This technique has been used for the cyclocondensation of various precursors to form imidazoles, often under solvent-free conditions which further enhances its green credentials. researchgate.netorganic-chemistry.org A convenient method for synthesizing 1,5-disubstituted imidazoles involves the microwave-assisted reaction of p-toluenesulfonylmethyl isocyanide (TOSMIC) with polymer-bound imines, resulting in excellent yields and high purity of the final products. nih.gov Furthermore, the hydrazinolysis of substituted imidazo[1,2-a]pyrimidines to yield 2-amino-1H-imidazoles—a structure closely related to hydrazino-imidazoles—is significantly accelerated by microwave irradiation, proceeding rapidly in ethanol. researchgate.net A sequential, two-step, one-pot multicomponent reaction promoted by microwaves has also been developed to create complex imidazole derivatives, demonstrating the versatility of this heating method. nih.gov

Table 1: Examples of Microwave and Ultrasonic Assisted Imidazole Synthesis

| Method | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Ultrasonic Irradiation | Aldehyde, 1,2-Diketone, Ammonium Acetate | Fe₃O₄ Nanoparticles | 2,4,5-Trisubstituted Imidazoles | Up to 97% | nih.gov |

| Microwave Irradiation | Imidazo[1,2-a]pyrimidines, Hydrazine | Ethanol, 120°C | 2-Amino-1H-imidazoles | 79-93% | researchgate.net |

| Microwave Irradiation | p-Toluenesulfonylmethyl isocyanide (TOSMIC), Polymer-bound imines | Base-promoted | 1,5-Disubstituted Imidazoles | Excellent | nih.gov |

| Microwave Irradiation | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | p-Toluenesulfonic acid | Tetrasubstituted Imidazoles | 46-80% | nih.gov |

| Ultrasonic Irradiation | Imidazole, Alkylating Agent | N-alkylation conditions | Hybrid Quinoline-Imidazole Derivatives | High | nih.gov |

Specialized Routes for 2-Hydrazino-Imidazole Formation

The creation of the specific 2-hydrazino-imidazole structure often requires specialized synthetic routes that can be broadly categorized into three main approaches: cyclization reactions, multicomponent reactions, and post-synthetic modifications.

This approach constructs the imidazole ring from acyclic precursors where one of the key components is a hydrazine derivative. The reaction between hydrazines and β-dicarbonyl compounds is a classic method for forming five-membered heterocyclic rings. researchgate.netcdnsciencepub.com While this reaction typically yields pyrazoles, modifications to the substrates and conditions can direct the synthesis towards imidazole formation.

A general and widely used method for imidazole synthesis is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. rasayanjournal.co.innih.gov To form a 2-hydrazino-imidazole, a substituted hydrazine can be used in place of ammonia or as a subsequent reactant. For instance, the reaction of a suitable α-dicarbonyl compound, an aldehyde, and a protected hydrazine derivative can lead to the formation of the desired hydrazino-imidazole ring system. Another strategy involves the thermal cyclization of precursor molecules like 2-ethoxycarbonylimino-3-arylhydrazono-indolines, which quantitatively yields triazinoindoles, showcasing how hydrazone intermediates can be effectively cyclized to form new heterocyclic systems. chempap.org

Table 2: Cyclization Precursors and Resulting Heterocycles

| Key Intermediate(s) | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| Aryl/Heteroarylhydrazines and β-Diketones | Condensation/Cyclization | Pyrazoles/Pyrazolines | researchgate.netcdnsciencepub.com |

| 2-Ethoxycarbonylimino-3-arylhydrazono-indolines | Thermal Cyclization | 2-Aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles | chempap.org |

| 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Debus-Radziszewski Synthesis | Substituted Imidazoles | rasayanjournal.co.innih.gov |

| Enynyl Acetates, Dialkylazodicarboxylate | Gold(I)-catalyzed Tandem Reaction | 5-Hydrazino-2-cyclopentenones | nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural features from all components, are highly valued for their efficiency and atom economy. bohrium.comresearchgate.net Several MCRs are used for synthesizing imidazole scaffolds, and these can be adapted to incorporate a hydrazino moiety.

The Ugi and Passerini reactions are prominent isocyanide-based MCRs used to generate diverse molecular libraries. nih.govacs.orgnih.gov The classical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov By strategically replacing the amine component with a hydrazine derivative, it is possible to construct complex molecules bearing a hydrazino group. A significant advancement in this area is the hydrazino-Ugi-azide reaction. nih.gov This process uses a hydrazine, an aldehyde (or ketone), an isocyanide, and trimethylsilyl (B98337) azide (B81097) (as a hydrazoic acid source) to produce 1,5-disubstituted tetrazoles bearing a hydrazino group. nih.gov This demonstrates that hydrazines can serve as the amine component in Ugi-type reactions, opening a pathway to hydrazino-substituted heterocycles. Subsequent chemical transformations can then be performed on the product to form the desired imidazole ring.

The Debus-Radziszewski imidazole synthesis itself is a multicomponent reaction, combining a 1,2-dicarbonyl, an aldehyde, and ammonia or a primary amine to build the imidazole ring. wikipedia.org The use of a substituted hydrazine in this framework is a direct MCR approach to a hydrazino-imidazole.

Table 3: Comparison of Multicomponent Reactions for Heterocycle Synthesis

| Reaction Name | Core Components | Typical Product | Adaptation for Hydrazino Group | Reference |

|---|---|---|---|---|

| Passerini Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides | Use of hydrazoic acid can yield tetrazoles. | nih.govacs.org |

| Ugi Reaction (U-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acetamido carboxamides | Replacement of amine with a hydrazine derivative. | nih.govnih.gov |

| Hydrazino-Ugi-Azide Reaction | Hydrazine, Aldehyde/Ketone, Isocyanide, TMSN₃ | Acylhydrazines bearing 1,5-disubstituted tetrazoles | Directly incorporates a hydrazine moiety. | nih.gov |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Substituted Imidazoles | Use of a hydrazine derivative as the nitrogen source. | wikipedia.org |

An alternative and often more straightforward strategy is to first synthesize the 1,5-dimethyl-1H-imidazole core and then introduce the hydrazino group at the C-2 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

This method requires a precursor imidazole with a suitable leaving group at the C-2 position, such as a halogen (Cl, Br) or a sulfhydryl group (-SH). The reaction of 2-mercapto-3H-imidazo[4,5-b]pyridine with hydrazine hydrate has been shown to successfully produce the corresponding 2-hydrazinyl derivative. researchgate.net In this reaction, the hydrazine acts as a nucleophile, displacing the mercapto group. A similar reaction can be envisioned starting with 2-chloro- or 2-bromo-1,5-dimethyl-1H-imidazole. The electron-withdrawing nature of the imidazole ring nitrogen atoms facilitates nucleophilic attack at the C-2 position, allowing for the displacement of the leaving group by hydrazine. This post-synthetic functionalization is a powerful method for accessing 2-hydrazino-imidazoles when the corresponding substituted imidazole core is readily available.

Table 4: Post-Synthetic Hydrazino Group Introduction

| Starting Imidazole | Leaving Group at C-2 | Reagent | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Mercapto-3H-imidazo[4,5-b]pyridine | -SH (Mercapto) | Hydrazine Hydrate | Nucleophilic Substitution | researchgate.net |

| 2-Halo-1,5-dimethyl-1H-imidazole | -Cl, -Br (Halogen) | Hydrazine Hydrate | Nucleophilic Aromatic Substitution (SNAr) | Analogous to researchgate.netresearchgate.net |

Regioselective Synthesis and Stereochemical Considerations in 1,5-Dimethyl-Imidazole Formation

A significant challenge in the synthesis of substituted imidazoles is controlling the regioselectivity, which is the specific placement of substituents on the imidazole ring. For 2-hydrazino-1,5-dimethyl-1H-imidazole, the goal is to ensure the methyl groups are located at the N-1 and C-5 positions, avoiding the formation of other isomers such as the 1,4-dimethyl or 4,5-dimethyl derivatives.

Several synthetic protocols have been developed to achieve regiocontrol. For example, the palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles with aryl halides has been shown to proceed with high regioselectivity to yield 1,5-diaryl-1H-imidazoles. nih.gov Another method utilizes the reaction of p-toluenesulfonylmethyl isocyanide (TOSMIC) with polymer-bound imines under microwave irradiation to conveniently prepare 1,5-disubstituted imidazoles. nih.gov A short and efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has also been developed, highlighting the importance of methodology in directing the position of substituents. rsc.org

To achieve the specific 1,5-dimethyl substitution pattern, a directed synthesis is required. This would typically involve starting with N-methylamine as the source for the N-1 nitrogen and methyl group. In a modified Debus-Radziszewski synthesis, reacting N-methylamine with a non-symmetrical dicarbonyl compound like pyruvaldehyde and formaldehyde (B43269) could, in principle, lead to the desired 1,5-dimethyl-1H-imidazole, although controlling the outcome against the formation of the 1,4-isomer would be critical. Stepwise synthetic strategies, where the ring is built sequentially, often provide better control over regiochemistry than one-pot multicomponent reactions.

Stereochemical considerations are not relevant for this compound itself, as it does not possess any chiral centers. However, for analogous compounds that do contain stereocenters, controlling the stereochemistry would be an additional synthetic challenge. nih.gov For example, in the synthesis of analogs with chiral side chains, enantioselective methods would be necessary to produce a single enantiomer. acs.org

Table 5: Strategies for Regiocontrolled Imidazole Synthesis

| Strategy | Key Reagents/Catalysts | Achieved Regioselectivity | Reference |

|---|---|---|---|

| Palladium-Catalyzed Direct Arylation | 1-Aryl-1H-imidazoles, Aryl halides, Pd(OAc)₂, AsPh₃ | 1,5-Disubstituted | nih.gov |

| Van Leusen Imidazole Synthesis | p-Toluenesulfonylmethyl isocyanide (TOSMIC), Aldimines | 1,5-Disubstituted | nih.gov |

| Double Aminomethylenation of Glycine Derivative | Glycine derivative, Amine nucleophile | 1,4-Disubstituted | rsc.org |

| Iron(III)-Catalyzed 1,3-Dipolar Cycloaddition | N1-propargyl nucleobases, Azides, FeCl₃ | 1,5-Disubstituted (for 1,2,3-Triazoles) | nih.gov |

Reactivity and Reaction Mechanisms of 2 Hydrazino 1,5 Dimethyl 1h Imidazole and Its Analogues

Nucleophilic and Electrophilic Reactivity Profiles of the Imidazole (B134444) Ring System

The imidazole ring system is considered electron-rich and aromatic. It possesses a pKaH of approximately 7.1, making it more basic than pyridine. nih.gov This basicity is due to the resonance stabilization of the protonated form (the imidazolium (B1220033) ion), where the positive charge is shared equally between the two nitrogen atoms. nih.gov

Electrophilic Reactivity: The pyridine-like nitrogen at the N-3 position is the primary site for electrophilic attack. youtube.com The N-1 position is generally substituted, in this case with a methyl group, and is therefore not available for electrophilic substitution unless a demethylation event occurs. The electron-donating nature of the hydrazino group at the C-2 position and the methyl group at C-5 further increases the electron density of the ring, enhancing the nucleophilicity of the N-3 nitrogen.

Nucleophilic Reactivity: Nucleophilic attack on the imidazole ring is less common due to its electron-rich nature. When it does occur, the C-2 carbon is the most susceptible position, but this generally requires the presence of an electron-withdrawing group on the ring or quaternization of one of the ring nitrogens to make the carbon more electron-deficient. youtube.comyoutube.com In 2-hydrazino-1,5-dimethyl-1H-imidazole, the C-2 position is already substituted with a strong electron-donating hydrazino group, making direct nucleophilic attack at this position highly unfavorable.

The hydrazino moiety itself is a potent nucleophile. However, its reactivity can be moderated by factors like intramolecular hydrogen bonding or resonance stabilization, which can delocalize the lone pair on the terminal nitrogen and reduce its availability for nucleophilic attack. acs.org

Transformations and Derivatizations of the Hydrazino Moiety

The hydrazino group is the most reactive functional group in the molecule and is the starting point for numerous derivatizations. Its transformations include condensation, cyclization, and elimination reactions. smolecule.com

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. researchgate.net This reaction is typically straightforward and high-yielding, often catalyzed by a small amount of acid. researchgate.net The reaction between this compound and a carbonyl compound would proceed via nucleophilic attack of the terminal amino group of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N-imidazolylhydrazone.

It's important to note that when using hydrazine hydrate (B1144303) with carbonyl compounds, the reaction outcome can be influenced by the stoichiometry; a large excess of hydrazine can lead to the reduction of the carbonyl to an alcohol, competing with the condensation reaction. uchile.cllookchem.com

Table 1: Examples of Condensation Reactions with Hydrazines

| Hydrazine Reactant | Carbonyl Compound | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-(6-chloropyrimidin-4-yl)hydrazine | Benzaldehyde | Ethanol, Room Temp | Chloropyrimidinylhydrazone | nih.gov |

| Hydrazine Hydrate | Various Aldehydes & Ketones | Ethanol, Reflux | Hydrazone | |

| Aryl Hydrazonopropanals | Heterocyclic Amines | Ethanol, Reflux or Microwave | Iminoarylhydrazones | nih.gov |

| α-Amino Acid Phenylhydrazides | Aldehydes and Ketones | - | 3-(phenylamino)imidazolidin-4-one derivatives | researchgate.net |

The hydrazino group, with its two nitrogen atoms, can act as a 1,2-dinucleophile in cyclization reactions to form a variety of fused heterocyclic systems. These reactions are synthetically valuable for creating complex polycyclic molecules.

Formation of Triazolo-pyrimidines: Readily available chloropyrimidinylhydrazones can undergo oxidative cyclization, followed by a Dimroth rearrangement, to yield acs.orgnih.govsemanticscholar.orgtriazolo[1,5-c]pyrimidine derivatives. nih.gov

Formation of Imidazo-pyridazines and -pyrrolidines: Fused imidazoles can be synthesized through an intramolecular ring transformation of γ-keto-oxazoles with hydrazine, leading to structures like 7,8-dihydroimidazo[1,2-b]pyridazine. rsc.org

Formation of Pyrazolo-pyridines: Enediynones react with hydrazine in the presence of copper chloride to mediate a cyclization reaction, providing 2,7-disubstituted pyrazolo[1,5-a]pyridines in good yields. rsc.org

Table 2: Examples of Intramolecular Cyclization Reactions

| Starting Material | Reagents | Product Core Structure | Reference |

|---|---|---|---|

| Aldehyde Pyrimidinylhydrazones | Hypervalent Iodine (IBD) | acs.orgnih.govsemanticscholar.orgtriazolo[1,5-c]pyrimidine | nih.gov |

| γ-Keto-oxazoles | Hydrazine Hydrate, Acetic Acid | 7,8-dihydroimidazo[1,2-b]pyridazine | rsc.org |

| Enediynones | Hydrazine, CuCl₂ | Pyrazolo[1,5-a]pyridine | rsc.org |

| 2-(2-bromophenyl)-1H-imidazoles | Formamide, Copper catalyst | Imidazo[1,2-c]quinazoline | rsc.org |

The hydrazino group at the C-2 position can be displaced or eliminated under certain reaction conditions. While direct elimination to form an imidazolium cation is one possibility, a more common transformation is the substitution of the hydrazino group with another nucleophile. For instance, 2-hydrazinyl-1H-benzo[d]imidazole can be synthesized from 2-chloro-1H-benzo[d]imidazole and hydrazine hydrate, a reaction that could potentially be reversed or lead to further substitution. These displacement reactions often proceed through an addition-elimination mechanism, where a nucleophile attacks the C-2 carbon, leading to a tetrahedral intermediate, followed by the expulsion of the hydrazino group as a leaving group.

Ring Stability and Aromatization Processes in Hydrazino-Imidazoles

The imidazole ring is an aromatic system, conferring significant thermodynamic stability. nih.gov Many reactions involving the synthesis of fused imidazole systems proceed through non-aromatic intermediates that subsequently undergo aromatization to yield the final, stable product. This aromatization is a powerful thermodynamic driving force for the reaction.

For example, in the synthesis of fused imidazoles from γ-keto-oxazoles and hydrazine, the initial cyclization product is a dihydro-imidazo intermediate, which then aromatizes, often through the loss of a water molecule, to form the stable fused aromatic system. rsc.org Similarly, the Dimroth rearrangement observed in the synthesis of triazolopyrimidines is a process where an initial, less stable heterocyclic product rearranges into a more stable, thermodynamically favored aromatic isomer. nih.gov

Rearrangement Pathways in Substituted Imidazole Chemistry (e.g., Hetero-Cope Rearrangements)

Substituted imidazoles can undergo several types of rearrangement reactions.

Aza-Cope Rearrangement: This is a heteroatomic variant of the Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift. wikipedia.org The aza-Cope rearrangement is classified based on the position of the nitrogen atom in the rearranging system. wikipedia.org The cationic 2-aza-Cope rearrangement is particularly facile and can occur at temperatures 100-200 °C lower than the all-carbon equivalent, a facility attributed to the presence of the charged nitrogen atom which lowers the activation barrier. wikipedia.org The 3-aza-Cope rearrangement is also known and can be used to form heterocyclic rings. wikipedia.orgnih.gov These rearrangements are powerful tools for building molecular complexity. researchgate.netacs.org

Photochemical Rearrangements: Methyl-substituted imidazoles can undergo photochemical transformations upon excitation. acs.orgnih.gov Theoretical studies suggest two primary pathways: a conical intersection path and an internal cyclization-isomerization path, both of which can lead to the migration of substituents around the imidazole ring. nih.gov

Dimroth Rearrangement: As seen in the synthesis of triazolopyrimidines from pyrimidinylhydrazones, this rearrangement involves the transposition of a ring nitrogen and its exocyclic substituent with a ring carbon and its substituent. nih.gov The reaction involves ring opening of the initial heterocyclic product followed by rotation and re-cyclization to form a more stable isomer. nih.gov

Influence of Methyl Substituents on Reaction Selectivity and Rate

The introduction of methyl groups onto the 2-hydrazino-1H-imidazole framework can lead to predictable changes in reaction rates and, in some cases, alter the preferred site of reaction (regioselectivity). These effects are primarily attributable to the electron-donating nature and the steric bulk of the methyl groups.

Electronic Effects:

Methyl groups are weakly electron-donating through an inductive effect. This property can increase the electron density on the imidazole ring and, by extension, on the exocyclic hydrazino group. An increase in electron density at the nucleophilic nitrogen centers of the hydrazino moiety would be expected to enhance its reactivity towards electrophiles.

In reactions where the imidazole derivative acts as a nucleophile, the presence of methyl groups should, in principle, lead to an increased reaction rate. For instance, in alkylation or acylation reactions at the hydrazino group, the methyl-substituted compounds would be anticipated to react faster than their non-methylated counterparts due to this enhanced nucleophilicity.

Steric Effects:

Conversely, the steric hindrance introduced by methyl groups can counteract their electronic effects. The size of the methyl group can impede the approach of a reactant to the nucleophilic center. This is particularly relevant for the 1-methyl and 5-methyl substituents in this compound.

A methyl group at the 1-position, adjacent to the hydrazino substituent, can create significant steric crowding, potentially slowing down reactions at the hydrazino group. Similarly, a methyl group at the 5-position can influence the orientation of the hydrazino group and hinder the approach of bulky electrophiles.

In cases of multiple methyl substitutions, the steric effect often dominates over the electronic effect, leading to a decrease in the reaction rate. This principle has been observed in other heterocyclic systems. For example, a study on the reaction of methyl-substituted 1,2,3-triazines found that while a single methyl group had a minimal impact on the reaction rate, the presence of two methyl groups led to a significant, 3000-fold decrease in the reaction rate due to steric hindrance. reddit.com This provides a strong indication that di-methylation, as in this compound, would likely result in a slower reaction rate compared to a mono-methylated or unsubstituted 2-hydrazinoimidazole.

| Substitution Pattern | Expected Electronic Effect on Nucleophilicity | Expected Steric Hindrance | Anticipated Overall Effect on Reaction Rate |

| Unsubstituted 2-Hydrazino-1H-imidazole | Baseline | Minimal | Baseline |

| 2-Hydrazino-1-methyl-1H-imidazole | Increased | Moderate (at N-1) | Potentially slower due to steric hindrance near the reaction center |

| 2-Hydrazino-5-methyl-1H-imidazole | Increased | Low to Moderate (at C-5) | Likely faster due to dominant electronic effect |

| This compound | Increased | Significant (at N-1 and C-5) | Likely slower due to combined steric hindrance |

Impact on Reaction Selectivity:

In reactions involving ambident nucleophiles or substrates with multiple reactive sites, methyl substituents can play a decisive role in directing the outcome of the reaction. For instance, in reactions of 2-hydrazinoimidazoles with unsymmetrical electrophiles, the steric environment created by the methyl groups can favor attack at the less hindered position.

Furthermore, the electronic nature of the substituents can influence the regioselectivity. Electron-donating methyl groups can enhance the nucleophilicity of the entire molecule, but the steric bulk will ultimately channel the reaction to the most accessible site. Studies on the addition reactions of organometallic reagents to substituted aziridines have shown that methyl substitution can alter the conformational preferences of the substrate, thereby directing the stereochemical outcome of the reaction. libretexts.org A similar principle can be applied to this compound, where the methyl groups could lock the hydrazino group into a specific conformation, influencing which nitrogen atom acts as the primary nucleophile and the stereochemistry of the resulting product.

Structural Modification and Design of 2 Hydrazino 1,5 Dimethyl 1h Imidazole Derivatives

Functionalization of the Imidazole (B134444) Nucleus

While the parent compound is methylated at the N1 position, the synthesis of analogues with different N1-substituents is a key strategy. The introduction of varied alkyl or aryl groups at this position can significantly influence the molecule's steric and electronic profile. Synthetic routes to N(1)-aryl-substituted imidazole N-oxides, which can be subsequently deoxygenated to yield the desired N-arylated imidazoles, have been developed. uzh.ch For instance, methods for creating N(1)-alkyl and N(1)-aryl functionalized 2-unsubstituted imidazole N-oxides have been established, which can serve as precursors. uzh.ch The choice of the N1 substituent, such as a benzyl (B1604629) or different aryl groups, can be crucial for interaction with biological targets. nih.govuzh.ch

Table 1: N-Substitution Strategies and Precursors

| Precursor Type | Reagents/Conditions | Resulting N1-Substituted Imidazole Type | Reference |

|---|---|---|---|

| Glyoxal, Aldehyde, Amine | Condensation reaction | 1,2,5-trisubstituted imidazoles | mdpi.com |

| α-Diketone, Aldehyde, Amine | Ball-milling mechanochemical method | N(1)-alkyl and N(1)-aryl imidazole N-oxides | uzh.ch |

| N(1)-aryl imidazole N-oxide | Raney nickel | N-arylated imidazoles | uzh.ch |

The C4 and C5 positions of the imidazole ring offer further sites for modification. The parent structure contains a methyl group at C5. Synthetic strategies can be employed to introduce a wide array of functional groups at the C4 position or to create analogues with different C5 substituents. Methodologies for the functionalization of imidazole N-oxides at the C5 position have been reported, proceeding through metal-free coupling reactions via nucleophilic substitution of a hydrogen atom (SNH). beilstein-journals.org While the C4 position has been historically less targeted, modern synthetic methods are enabling more diverse substitutions. beilstein-journals.org For related azole heterocycles, condensation reactions of α-hydroxyamino ketones with ketones in the presence of ammonium (B1175870) acetate (B1210297) have been used to synthesize derivatives with substituents at the C4 position. researchgate.net Furthermore, reactions on related 1,2,3-triazines have shown that substitution at the C4 and C6 positions (analogous to C4/C5 in imidazoles) significantly impacts reactivity, suggesting that modifying these positions in the imidazole core can tune the chemical properties of the resulting derivatives. nih.gov

Table 2: Representative Reactions for C4/C5 Functionalization

| Starting Material | Reagents/Conditions | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| 2-Unsubstituted imidazole N-oxides | Ethyl cyanoacetate, Aldehyde, DMF, 100°C | C5 | C5-functionalized imidazoles | beilstein-journals.org |

| α-Hydroxyamino ketones, Cyclohexanone | Ammonium acetate, Methanol (B129727), Heat | C4 | 4-substituted-2,5-dihydro-1H-imidazoles | researchgate.net |

| 3,5-Dimethyl-1H-pyrazole-4-carbonitrile | NaOH, Hydroxylamine-O-sulfonic acid | C4/C5 Analogue (Triazine) | 4,6-dimethyl-1,2,3-triazine | nih.gov |

Chemical Derivatization of the Hydrazino Moiety

The hydrazino group (-NHNH2) at the C2 position is a highly reactive and versatile functional group, serving as a key handle for extensive derivatization. smolecule.com Its nucleophilic nature allows for a variety of chemical transformations, including acylation, sulfonylation, and condensation reactions to form new heterocyclic systems. smolecule.comnih.gov

The terminal nitrogen of the hydrazino group is strongly nucleophilic and readily reacts with electrophilic reagents like acyl chlorides, anhydrides, or activated carboxylic acids to form stable hydrazides. nih.gov A common method involves the activation of carboxylic acids using reagents such as 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP), which form an intermediate that reacts with the hydrazino group. nih.gov This strategy allows for the coupling of a wide range of carboxylic acids to the imidazole scaffold. Similarly, sulfonylation can be achieved by reacting the hydrazino group with sulfonyl chlorides in the presence of a base to yield the corresponding sulfonohydrazides. These reactions are fundamental for creating libraries of amide and sulfonamide derivatives.

One of the most powerful applications of the hydrazino group is its use as a building block for constructing fused heterocyclic systems. The condensation of the hydrazino moiety with compounds containing two electrophilic centers, such as 1,3-dicarbonyl compounds or their equivalents, leads to the formation of a new five- or six-membered ring fused to the imidazole core. For example, reaction with β-diketones yields pyrazole-fused imidazoles, while reaction with α,β-unsaturated ketones can lead to pyrazoline derivatives. This cyclization strategy is a cornerstone in heterocyclic chemistry for creating complex, polycyclic molecules. nih.gov Studies on related 6-hydrazinouracils show that they readily cyclize with various reagents to form pyrimidodiazoles and pyrimidotriazines. chimicatechnoacta.ru These intramolecular or intermolecular condensation reactions significantly expand the chemical diversity derivable from the 2-hydrazino-1,5-dimethyl-1H-imidazole scaffold.

Table 3: Derivatization of the Hydrazino Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Carboxylic acid, DPDS, TPP | Hydrazide | nih.gov |

| Condensation | 4-Substituted benzaldehyde, Ethanol, Reflux | Hydrazone | nih.gov |

| Cyclization | Thionyl chloride in benzene | Fused Pyrazolopyrimidine-dione | chimicatechnoacta.ru |

| Cyclization | N-bromosuccinimide in acetic acid | Fused Pyrimidoazole | chimicatechnoacta.ru |

Theoretical and Computational Investigations of 2 Hydrazino 1,5 Dimethyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Hydrazino-1,5-dimethyl-1H-imidazole. These computational methods provide insights into molecular geometry, electronic distribution, and the energies of molecular orbitals, which are crucial for understanding the compound's chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to optimize the molecular geometry and determine various physicochemical properties. irjweb.comresearchgate.net These calculations can predict structural parameters like bond lengths and angles. For instance, in related imidazole derivatives, DFT has been used to determine the planarity of the imidazole ring and the orientation of its substituents. irjweb.com The presence of electron-donating or withdrawing groups can influence the geometry and electronic properties, which DFT calculations can quantify. ekb.eg

Theoretical studies on similar heterocyclic compounds have shown that DFT is effective in calculating global chemical activity descriptors, which help in predicting the stability and reactivity of the molecules. ekb.eg For this compound, DFT calculations would be essential to determine its most stable geometric configuration and to analyze the electronic effects of the hydrazino and dimethyl substitutions on the imidazole core. The computed parameters from DFT studies, such as total energy and dipole moment, provide a foundation for further analysis of the molecule's properties. researchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for an Imidazole Derivative Data is illustrative, based on findings for similar compounds.

| Parameter | Value | Unit |

| Total Energy | -1238.67 | Hartree |

| Chemical Hardness (η) | 2.2449 | eV |

| Electronegativity (χ) | High | - |

| Electrophilicity Index (ω) | High | - |

Source: Adapted from computational studies on imidazole derivatives. irjweb.comnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. irjweb.comnih.gov

For imidazole derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient areas. researchgate.net In this compound, the hydrazino group and the imidazole ring would likely contribute significantly to the HOMO, indicating these are the primary sites for electrophilic attack. The distribution of the LUMO would indicate the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap can be used to understand intramolecular charge transfer processes, which are vital for the molecule's bioactivity. irjweb.com A large energy gap implies high stability and low reactivity. irjweb.com

Table 2: Representative Frontier Molecular Orbital Data for an Imidazole Derivative Data is illustrative, based on findings for similar compounds.

| Orbital | Energy (eV) | Description |

| HOMO | -6.2967 | Highest Occupied Molecular Orbital |

| LUMO | -1.8096 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.4871 | Indicates chemical reactivity and stability |

Source: Adapted from computational studies on imidazole derivatives. irjweb.com

Computational Studies of Reaction Mechanisms and Regioselectivity

Computational methods are invaluable for studying the mechanisms of chemical reactions, including identifying the most likely pathways and predicting the regioselectivity of the products.

Transition state analysis helps in understanding the energy barriers and the feasibility of a proposed reaction mechanism. By locating the transition state structures and calculating their energies, chemists can determine the activation energy required for a reaction to proceed. nih.gov For reactions involving heterocyclic compounds like imidazoles, DFT calculations are used to explore the potential energy surface of the reaction, identifying intermediates and transition states. researchgate.net

In the context of this compound, computational studies could be used to investigate its reactivity in various chemical transformations, such as cycloaddition reactions or reactions with electrophiles. nih.govresearchgate.net For example, in cycloaddition reactions involving similar molecules, computational analysis has shown that the reaction can proceed through a concerted or stepwise mechanism, and the calculations help to distinguish between these pathways by analyzing the synchronicity of bond formation. researchgate.net Such studies would clarify the molecular mechanism of reactions involving the hydrazino or imidazole moieties of the target compound.

Tautomerism and Conformational Analysis of Hydrazino-Imidazoles

Hydrazino-imidazoles can exist in different tautomeric forms and conformations, which significantly affects their chemical and physical properties.

Tautomerism in hydrazone compounds derived from hydrazino-imidazoles can involve the migration of a proton. Quantum chemical calculations have been used to determine the total energy of possible tautomers, showing that in many cases, specific forms like diazine tautomers are more stable than hydrazone tautomers. researchgate.net The stability of these tautomers can be influenced by the solvent environment. researchgate.net

Molecular Modeling for Structure-Property Relationships

Molecular modeling techniques establish a relationship between the three-dimensional structure of a molecule and its macroscopic properties. chemscene.com By analyzing computed structural and electronic parameters, it is possible to predict various chemical behaviors.

For imidazole derivatives, molecular modeling has been used to correlate calculated electronic properties with experimental observations. researchgate.net For example, the calculated HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP) can provide insights into the molecule's reactivity, polarity, and sites susceptible to electrophilic or nucleophilic attack. nih.gov Structure-activity relationship (SAR) studies often use these computational descriptors to understand how modifications to a molecule's structure affect its biological activity. nih.gov In the case of this compound, molecular modeling could be used to predict its reactivity in different chemical environments and to guide the synthesis of new derivatives with desired properties.

Academic Research Applications of 2 Hydrazino 1,5 Dimethyl 1h Imidazole Derivatives

Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis

The hydrazino group attached to the imidazole (B134444) core is highly reactive, making these compounds valuable as synthetic intermediates for the construction of more complex molecular architectures, particularly fused heterocyclic systems. The nucleophilicity of the hydrazine (B178648) moiety facilitates condensation and cyclization reactions with various electrophiles. researchgate.net

For instance, hydrazino-imidazoles can react with dicarbonyl compounds, such as acetylacetone, to form pyrazole-substituted imidazoles. Similarly, reactions with other electrophilic reagents can lead to the formation of triazine and other fused heterocyclic systems. The general reactivity allows chemists to use 2-hydrazino-imidazole derivatives as foundational building blocks. A common synthetic strategy involves the reaction of a 2-chloro or 2-methylthio substituted imidazole with hydrazine hydrate (B1144303) to yield the corresponding 2-hydrazino derivative. This intermediate can then be elaborated upon in subsequent steps. For example, a mixture of 2-chloro-1H-benzo[d]imidazole, when refluxed with hydrazine hydrate in ethanol, yields 2-hydrazinyl-1H-benzo[d]imidazole, which serves as a precursor for further synthesis. This highlights the role of these compounds as versatile synthons in multi-step organic syntheses.

Applications in Catalysis and Ligand Design

The structural features of 2-hydrazino-1,5-dimethyl-1H-imidazole derivatives make them suitable candidates for applications in catalysis, both as chiral auxiliaries and as ligands for transition metals.

In the field of asymmetric synthesis, where the selective production of a single enantiomer is critical, chiral molecules are often used as catalysts or auxiliaries to control the stereochemical outcome of a reaction. thieme.de While specific examples detailing this compound as a chiral auxiliary are not extensively documented, the broader class of chiral imidazole derivatives has been successfully employed in asymmetric catalysis. nih.govnih.gov For example, chiral imidazo[1,2-a]pyridines have been synthesized and used in atroposelective multicomponent reactions, demonstrating the potential of the imidazole scaffold to induce high levels of enantioselectivity. nih.gov The presence of the hydrazino group offers a handle for attaching chiral moieties, suggesting that chiral derivatives of this compound could be developed for use in stereocontrolled transformations, such as asymmetric aza-Michael additions or other carbon-carbon bond-forming reactions. nih.gov

The nitrogen atoms in both the imidazole ring and the hydrazino group can act as donor atoms, allowing these molecules to function as effective ligands that coordinate with metal ions. Hydrazone derivatives, formed by the condensation of hydrazines with aldehydes or ketones, and their metal complexes have been extensively studied for their catalytic applications. researchgate.netmdpi.com

These ligands can form stable complexes with a variety of transition metals, including copper(II), nickel(II), and cobalt(II). mdpi.com The resulting metallo-complexes can act as catalysts for various organic transformations. The coordination environment provided by the ligand influences the catalytic activity and selectivity of the metal center. For instance, imidazole and hydrazone-based ligands have been used in metal-catalyzed oxidation reactions and in the hydrolysis of organophosphorus compounds, demonstrating their potential in environmental remediation and chemical synthesis. mdpi.comacs.org The ability to tune the steric and electronic properties of the this compound ligand by modifying its structure allows for the rational design of catalysts for specific transformations.

Development of Functional Materials and Dyes

Imidazole-based compounds are recognized for their utility in the development of functional organic materials, including fluorescent dyes and sensors. nih.gov The electronic properties of these molecules, particularly their ability to participate in intramolecular charge transfer (ICT), are key to these applications. nih.gov

Researchers have synthesized donor-π-acceptor (D–π–A) dyes where an imidazole ring acts as the electron donor. nih.gov These dyes can exhibit interesting photophysical phenomena such as solvatochromism (color change with solvent polarity) and aggregation-induced emission (AIE), where the molecules become highly emissive in an aggregated state. nih.gov A study on new imidazole-based dyes showed significant bathochromic shifts in emission wavelengths as solvent polarity increased, a characteristic feature of ICT. nih.gov The hydrazino group in this compound can be readily converted into a hydrazone, which can be integrated into such D–π–A systems. This functionalization allows for the creation of novel dyes with tunable optical properties for applications in optoelectronics, chemical sensing, and bio-imaging.

Exploration in Medicinal Chemistry Leads (excluding clinical human trial data)

The imidazole ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. mdpi.comnih.govnih.gov Consequently, derivatives of this compound are actively explored as lead compounds for the development of new therapeutic agents. jchemrev.com Research focuses on the synthesis of novel derivatives and their subsequent evaluation in various biological assays to identify potential drug candidates. nih.govrsc.orgnih.gov

The core activity in this area involves the rational design and synthesis of libraries of compounds based on the this compound scaffold. The hydrazino group serves as a convenient chemical handle for introducing a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

For example, the hydrazino group can be reacted with various aldehydes and ketones to form a diverse array of hydrazone derivatives. nih.gov These derivatives are then tested in biological assays to assess their activity against specific molecular targets, such as enzymes or receptors implicated in disease. One study focused on designing 1-hydroxy-2-phenyl-1H-imidazole derivatives as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in hyperuricemia. nih.gov The most promising compound from this series, 4f , exhibited an IC₅₀ value of 0.64 μM and was identified as a mixed-type inhibitor. nih.gov In another study, imidazopyridine hydrazone derivatives were synthesized and evaluated for their antiproliferative effects on cancer cells, with some compounds showing significant inhibition of receptor tyrosine kinases like c-Met. nih.gov Derivatives 6d , 6e , and 6f were found to inhibit c-Met by over 50% at a concentration of 25 µM and displayed antiproliferative activity with IC₅₀ values as low as 3.0 µM against pancreatic cancer cell lines. nih.gov

These studies exemplify the general approach: synthesizing a series of related compounds and using in vitro assays to identify promising leads for further development.

Interactive Data Table: Biological Activities of Imidazole Derivatives in Preclinical Research

This table summarizes the findings from various studies on imidazole derivatives, showcasing their potential in different therapeutic areas based on target-specific biological assays.

| Compound/Series | Target/Assay | Key Findings | Reference |

| Compound 4f (1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivative) | Xanthine Oxidase Inhibition | Showed potent mixed-type inhibition with an IC₅₀ value of 0.64 μM. nih.gov | nih.gov |

| Compound 33 (2-phenyl-1H-benzo[d]imidazole derivative) | 17β-HSD10 Inhibition (Alzheimer's Disease Target) | Exhibited high inhibitory efficacy (IC₅₀ = 1.65 ± 0.55 μM) and low toxicity. rsc.org | rsc.org |

| Derivatives 6d, 6e, 6f (Imidazopyridine hydrazone derivatives) | c-Met Kinase Inhibition & Anticancer Activity | Inhibited c-Met by >50% at 25 µM; showed antiproliferative effects (IC₅₀ as low as 3.0 µM) on pancreatic cancer cells. nih.gov | nih.gov |

| 2-Hydrazino-4,5-dihydro-1H-imidazole Derivatives | Antimicrobial Activity | Certain derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. | |

| 5-Nitro-1H-imidazole Derivatives | Antiprotozoal Activity | Synthesized derivatives were evaluated for their potential as antiprotozoal agents. nih.gov | nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Properties

The exploration of this compound derivatives has revealed that subtle modifications to their molecular architecture can lead to significant changes in their biological activity. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency and selectivity. For derivatives of the imidazole-hydrazone scaffold, these studies typically focus on modifying substituents on the imidazole ring, the hydrazone moiety, and any appended aromatic or heterocyclic rings.

The core structure, featuring the 1,5-dimethyl-1H-imidazole ring linked to a hydrazone group (-N-N=C<), provides a versatile template for chemical elaboration. The hydrazone group itself is a key pharmacophore, with its nitrogen atoms capable of acting as both hydrogen bond donors and acceptors, and the C=N bond providing conformational rigidity. researchgate.net The biological activity of these compounds is highly dependent on the nature of the groups attached to this core structure.

For instance, in related hydrazone derivatives, the introduction of different substituents on an aromatic ring attached to the hydrazone linker has been shown to modulate bioactivity. nih.gov Electron-donating groups (like methoxy (B1213986), -OCH3) and electron-withdrawing groups (like halogens or nitro groups) can influence the electronic properties of the entire molecule, affecting its ability to interact with biological targets. researchgate.net Studies on similar heterocyclic hydrazones have indicated that the position and nature of these substituents are critical. For example, some meta-nitro derivatives have shown enhanced cytotoxicity against specific cancer cell lines. researchgate.net

The substitution pattern on the imidazole ring itself also plays a pivotal role. While the subject compound has methyl groups at the 1 and 5 positions, altering these or introducing other groups could impact lipophilicity, steric profile, and metabolic stability. In a study on 4-substituted imidazoles, the nature of the substituent on the bridge between the imidazole and another ring system was found to be crucial for maintaining receptor selectivity and potency. nih.gov Replacing a methyl group with hydrogen, hydroxyl, or methoxy groups significantly altered the compound's interaction with adrenergic receptors. nih.gov

These findings underscore the importance of systematic structural modifications to map the SAR of this compound derivatives, guiding the design of new analogues with improved and more specific bioactive properties.

Mechanistic Investigations of Biological Interactions (e.g., Enzyme Inhibition, Molecular Docking Studies)

Understanding the mechanism by which this compound derivatives exert their biological effects is fundamental to their development as therapeutic agents. Key investigative tools for this purpose include enzyme inhibition assays and computational molecular docking studies. These methods provide insights into the specific molecular targets of the compounds and the nature of their interactions at the atomic level.

Enzyme Inhibition:

Derivatives based on the hydrazone scaffold have been identified as potent inhibitors of various enzymes. For example, compounds with a benzimidazole-hydrazone structure have shown significant inhibitory activity against carbonic anhydrase (CA) isoenzymes, particularly CA IX, which is a target in cancer therapy. researchgate.netnih.gov The inhibition mechanism is often competitive or noncompetitive, with the compounds binding to the active site or an allosteric site of the enzyme. nih.gov Similarly, certain hydrazone derivatives are potent inhibitors of monoamine oxidase (MAO) enzymes, which are targets for neurological disorders. nih.gov The hydrazone moiety is critical for these interactions, often coordinating with metal ions in the enzyme's active site or forming strong hydrogen bonds with key amino acid residues. researchgate.net

Molecular Docking Studies:

Molecular docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to its macromolecular target. For imidazole and hydrazone derivatives, these studies have been instrumental in elucidating their binding modes. Docking studies of benzimidazole-hydrazone derivatives with carbonic anhydrase IX revealed that the compounds fit into the enzyme's active site, interacting with the crucial zinc ion and surrounding amino acids. researchgate.netnih.gov

In antimicrobial studies, docking simulations showed that hydrazone compounds can bind to bacterial and fungal protein targets, such as DNA gyrase, with binding patterns and energies comparable to standard antibiotics. researchgate.netresearchgate.net These interactions typically involve hydrogen bonding between the hydrazone's NH group and amino acid residues like threonine or methionine in the target protein's active site. researchgate.net The imidazole ring can further stabilize the complex through π-π stacking or other noncovalent interactions. nih.gov

The table below summarizes findings from molecular docking studies on related hydrazone compounds, illustrating the types of interactions observed.

| Compound Class | Target Enzyme/Protein | Key Interacting Residues | Observed Interactions | Reference |

|---|---|---|---|---|

| Benzimidazole-Hydrazone | Carbonic Anhydrase IX (CA IX) | His94, His96, His119, Thr200 | Coordination with Zn2+, H-bonding | researchgate.netnih.gov |

| Hydrazone Derivatives | hMAO-A | Tyr407, Tyr444, Phe208 | H-bonding, Pi-Pi stacking | nih.gov |

| Hydrazonobenzimidazole | Bacterial Protein (2IWC) | THR531 | H-bond donor | researchgate.net |

| Hydrazinyl-Thiazole | EGFR | Not specified | Dual inhibitory effect | researchgate.net |

These mechanistic investigations are vital for rational drug design, allowing researchers to modify the structure of this compound derivatives to enhance their binding affinity and selectivity for specific biological targets.

Supramolecular Chemistry and Host-Guest Interactions (e.g., Ion Receptors, Pathologic Probes)

The imidazole ring is a fundamental building block in the field of supramolecular chemistry due to its unique electronic properties and ability to engage in a variety of noncovalent interactions. nih.gov As an electron-rich aromatic heterocycle with two nitrogen atoms, one of which can act as a proton donor (pyrrole-type) and the other as a proton acceptor (pyridine-type), the imidazole moiety is adept at forming hydrogen bonds, coordination bonds with metal ions, and π-π stacking interactions. nih.govchemijournal.com

Derivatives of this compound can leverage these properties to form well-defined supramolecular assemblies. The hydrazino group adds further potential for hydrogen bonding, enhancing the molecule's ability to act as a versatile building block, or "tecton," for constructing larger, ordered structures. These self-assembly processes are relevant to materials science and chemical biology. rsc.org

Ion Receptors:

Pathologic Probes:

The structural features of these imidazole derivatives also make them attractive candidates for the development of pathologic probes. For a molecule to function as a probe, it must be able to selectively recognize and interact with a specific biological marker associated with a disease state, such as a particular enzyme, receptor, or ion concentration. The interaction should then be translatable into a detectable signal, often optical or magnetic. Imidazole-based supramolecular complexes have been investigated for applications as imaging agents and pathological probes. nih.gov For example, a probe designed from a this compound scaffold could be engineered to bind to an overexpressed enzyme in cancer cells, with a reporter group that becomes activated upon binding, allowing for visualization of the tumor tissue.

The rational design of such probes relies on a deep understanding of host-guest chemistry, where the imidazole derivative (the host) is tailored to have a high affinity and selectivity for the pathological target (the guest).

Future Perspectives and Research Challenges for 2 Hydrazino 1,5 Dimethyl 1h Imidazole

Development of Sustainable and Greener Synthetic Pathways

The increasing global emphasis on environmental stewardship necessitates a shift away from traditional organic synthesis methods that often rely on hazardous solvents, harsh reaction conditions, and toxic catalysts. The future synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole and its analogs will increasingly focus on the principles of green chemistry.

Research is being directed towards multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and improving atom economy. nih.gov The synthesis of substituted imidazoles, for example, has been achieved with good to excellent yields using novel, recyclable deep eutectic solvents (DESs) as both the reaction medium and catalyst. nih.gov These methods offer a benign and selective approach using inexpensive and non-toxic materials. nih.gov Other green approaches for imidazole (B134444) synthesis include using water as a solvent under microwave irradiation or employing eco-friendly, biodegradable catalysts like citric acid. ijpsr.comnih.gov

Future synthetic strategies for this compound could adapt these principles. For instance, the traditional synthesis, which might involve the reaction of a substituted imidazole with hydrazine (B178648) hydrate (B1144303) researchgate.net, could be redesigned. A potential green pathway might involve a one-pot reaction catalyzed by a reusable solid acid catalyst or conducted in an alternative solvent system like a DES or under ultrasound irradiation, which has been shown to improve yields and reduce reaction times for hydrazone synthesis. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Imidazole/Hydrazone Derivatives

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Solvents | Often volatile organic compounds (VOCs) like methanol (B129727) or ethanol. researchgate.net | Water, deep eutectic solvents (DESs), ionic liquids, or solvent-free conditions. nih.govijpsr.com |

| Catalysts | Mineral acids or bases, potentially toxic metal catalysts. | Biodegradable catalysts (e.g., citric acid), recyclable heterogeneous catalysts (e.g., Fe₃O₄@SiO₂ nanocomposites). nih.govnih.gov |

| Energy Input | Prolonged heating under reflux. researchgate.net | Microwave irradiation, ultrasound, room temperature reactions. ijpsr.comnih.gov |

| Efficiency | Often multi-step processes with purification required at each stage. | One-pot multicomponent reactions, high atom economy. nih.govnih.gov |

| Environmental Impact | Generation of hazardous waste, high energy consumption. | Reduced waste, use of renewable materials, catalyst recyclability. nih.govnih.gov |

The primary challenge lies in adapting these generalized green methods to the specific synthesis of this compound, optimizing reaction conditions to achieve high yields and purity without compromising the integrity of the reactive hydrazino group.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

As chemists synthesize more complex derivatives of this compound, their structural verification becomes increasingly challenging. Standard analytical methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) remain fundamental. However, the complexity of novel derivatives, especially those with multiple stereocenters or those that exist as isomeric mixtures (e.g., E/Z isomers of resulting hydrazones), demands more advanced and integrated analytical approaches. nih.gov

High-field NMR (e.g., 500 MHz and above) is crucial for resolving overlapping signals in crowded proton (¹H) and carbon (¹³C) spectra, which is common in poly-substituted aromatic and heterocyclic systems. copernicus.org Two-dimensional NMR techniques (COSY, HSQC, HMBC) are indispensable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. For instance, in characterizing hydrazone derivatives, the azomethine proton (-CH=N-) signal in ¹H NMR and the corresponding carbon signal in ¹³C NMR are key diagnostic peaks. mdpi.commdpi.com

High-resolution mass spectrometry (HRMS), often coupled with gas or liquid chromatography (GC-MS or LC-MS), is essential for confirming the elemental composition by providing a highly accurate mass measurement of the molecular ion. nih.gov Combining MS and NMR is a powerful strategy, as MS can provide the chemical formula while NMR reveals the atomic-level structure and connectivity. nih.govnih.gov This combined approach is particularly useful for identifying unknowns in complex mixtures without relying solely on spectral databases. nih.gov

A significant challenge is the structural elucidation of large, flexible molecules or metal complexes derived from this compound. In these cases, single-crystal X-ray diffraction may be the only definitive method, but growing suitable crystals can be a major bottleneck. Therefore, the future will see a greater reliance on a combination of high-field NMR, HRMS, and computational chemistry (like Density Functional Theory, DFT) to predict spectra and corroborate proposed structures. nih.govnih.gov

Table 2: Spectroscopic Data for Representative Hydrazone and Imidazole Moieties

| Technique | Moiety | Typical Chemical Shift / Frequency | Reference |

| ¹H NMR | Azomethine proton (-N=CH-) | δ 7.91–8.11 ppm (singlet) | nih.gov |

| Imidazole NH proton | δ 7.63–9.48 ppm (singlet, D₂O exchangeable) | nih.gov | |

| Piperazine protons | δ 2.42, 3.21 ppm (triplets) | mdpi.com | |

| ¹³C NMR | Imidazoline (B1206853) C=O | δ 170.14–177.44 ppm | acs.org |

| Imidazoline C=N | δ 151.55–161.30 ppm | acs.org | |

| FT-IR | C=N stretch | 1602 cm⁻¹ | |

| N-H stretch | 3308 cm⁻¹ |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds based on the this compound scaffold. nih.gov These computational tools can process vast amounts of chemical data to identify patterns and make predictions, drastically accelerating the drug discovery pipeline. frontiersin.orgbohrium.com